Multidrug-Resistant Leukemia Cytotoxicity
In a direct head-to-head evaluation of four orchid-derived natural products, Isoarundinin I (1) was one of only three compounds that demonstrated potential to inhibit the growth of both drug-sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells [1]. The cytotoxic activity of Isoarundinin I against CCRF-CEM cells was quantified with an IC50 of 43.36 ± 5.84 µM, and against the resistant subline CEM/ADR5000 with an IC50 of 60.42 ± 1.37 µM . The comparator (±)-bleochrin F ((±)-2) showed no notable activity in the same assay, representing a qualitative and quantitative differentiation point within this co-occurring compound set.
(±)-Bleochrin F: no notable activity
| Evidence Dimension | Cytotoxicity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | CCRF-CEM: IC50 = 43.36 ± 5.84 µM; CEM/ADR5000: IC50 = 60.42 ± 1.37 µM |
| Comparator Or Baseline | (±)-Bleochrin F ((±)-2): No notable activity reported in parallel assay |
| Quantified Difference | Qualitative difference in activity; Isoarundinin I active, Bleochrin F inactive in this model. |
| Conditions | Resazurin assay, 72-hour incubation, human leukemia cell lines CCRF-CEM and CEM/ADR5000 |
Why This Matters
This data identifies Isoarundinin I as a specific tool for studying cytotoxicity in a multidrug-resistant background, a property not shared by the structurally related Bleochrin F, thereby guiding compound selection for oncology-focused research programs.
- [1] Geske, L., Baier, J., Boulos, J. C., Efferth, T., & Opatz, T. (2023). Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products Isoarundinin I, Bleochrin F, Blestanol K, and Pleionol. Journal of Natural Products, 86(1), 131-137. View Source
